molecular formula C13H25ClN2O2 B6222295 rac-tert-butyl (4aR,8aR)-decahydro-2,6-naphthyridine-2-carboxylate hydrochloride, cis CAS No. 2763583-98-6

rac-tert-butyl (4aR,8aR)-decahydro-2,6-naphthyridine-2-carboxylate hydrochloride, cis

Cat. No.: B6222295
CAS No.: 2763583-98-6
M. Wt: 276.8
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Description

rac-tert-butyl (4aR,8aR)-decahydro-2,6-naphthyridine-2-carboxylate hydrochloride, cis is a chemical compound characterized by its unique and complex molecular structure. Often synthesized for use in various scientific research applications, this compound holds potential in diverse fields such as chemistry, biology, and medicine. Its intricacies and reactive properties make it an exciting subject for researchers seeking to explore its multifaceted capabilities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of rac-tert-butyl (4aR,8aR)-decahydro-2,6-naphthyridine-2-carboxylate hydrochloride, cis typically involves multi-step organic reactions. A common approach includes the following steps:

  • Formation of the Naphthyridine Core: : This step often involves the cyclization of an appropriate precursor, such as an aminopyridine derivative, under specific conditions that promote ring closure.

  • Introduction of the Carboxylate Group: : The carboxylate group is introduced through reactions involving carboxylation agents under controlled temperatures and pressures.

  • tert-Butyl Esterification: : The tert-butyl ester group is commonly introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

  • Hydrochloride Formation: : The final step involves the conversion of the free base into its hydrochloride salt by reaction with hydrochloric acid.

Industrial Production Methods: : In an industrial context, large-scale production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the careful selection of solvents, temperature control, and the use of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: : rac-tert-butyl (4aR,8aR)-decahydro-2,6-naphthyridine-2-carboxylate hydrochloride, cis can undergo a variety of chemical reactions including:

  • Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions may be carried out using agents such as lithium aluminum hydride, resulting in the reduction of certain functional groups.

  • Substitution: : The compound can also participate in substitution reactions, where certain groups within the molecule are replaced by others, often facilitated by catalysts.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Catalysts such as palladium, nickel, and reaction conditions that include varying temperatures and pressures

Major Products: : The products of these reactions vary widely, depending on the nature of the reagents and the specific conditions employed. Major products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

rac-tert-butyl (4aR,8aR)-decahydro-2,6-naphthyridine-2-carboxylate hydrochloride, cis finds its applications across multiple scientific fields:

  • Chemistry: : Utilized as a building block for complex organic synthesis, this compound helps in the development of new materials and chemicals.

  • Biology: : In biological studies, it is often employed to investigate enzyme interactions and cellular responses.

  • Medicine: : The compound's potential therapeutic properties are explored in drug development, particularly in targeting specific biological pathways.

  • Industry: : Applied in the manufacture of fine chemicals, pharmaceuticals, and specialized materials due to its unique reactive properties.

Mechanism of Action

The mechanism by which rac-tert-butyl (4aR,8aR)-decahydro-2,6-naphthyridine-2-carboxylate hydrochloride, cis exerts its effects depends on its interaction with molecular targets. The compound typically engages with specific enzymes or receptors, modulating their activity through competitive inhibition or activation. This interaction can alter biochemical pathways, leading to observable changes in cellular function.

Comparison with Similar Compounds

When compared to other similar compounds, rac-tert-butyl (4aR,8aR)-decahydro-2,6-naphthyridine-2-carboxylate hydrochloride, cis stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and interaction profiles.

List of Similar Compounds

  • (4aR,8aR)-decahydro-2,6-naphthyridine derivatives

  • tert-butyl (4aR,8aR)-decahydro-2,6-naphthyridine-2-carboxylate free base

  • racemic mixtures of similar naphthyridine compounds

That's a deep dive into this compound! Anything else you want to explore about this fascinating compound or related topics?

Properties

CAS No.

2763583-98-6

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.8

Purity

95

Origin of Product

United States

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